Structural Impact on Cytotoxicity: Class-Level Evidence for 4-Styrylquinoline Derivatives
While direct quantitative data for the specific target compound Quinoline, 4-(p-methylaminostyryl)- is limited in the available literature, strong class-level evidence indicates that the 4-styryl substitution pattern, common to this compound, is associated with high cytotoxicity and poor selectivity, which has historically limited its direct therapeutic development [1]. This is in contrast to more highly substituted styrylquinolines, which have shown improved selectivity and are under investigation as HIV integrase inhibitors [2]. This suggests that the target compound's value may lie as a reference standard for SAR studies or as a synthetic intermediate, rather than as a direct drug candidate.
| Evidence Dimension | Cytotoxicity / Selectivity Profile |
|---|---|
| Target Compound Data | No specific data available |
| Comparator Or Baseline | Simple 2- and 4-styrylquinolines (class-level) |
| Quantified Difference | N/A - Qualitative observation |
| Conditions | Historical literature review [1] |
Why This Matters
This class-level inference is crucial for scientific selection, as it highlights that the compound is not suitable for applications requiring high selectivity, and procurement should be focused on its use as a research tool or reference standard rather than a lead compound.
- [1] Emmelot, P.; Bos, C.J.; Visser, B.J.; Bahner, C.T. Investigations on growth-inhibitory styrylquinoline compounds and analogues—II: The relative activity in a series of styrylquinoline and analogous compounds to interfere with intermediary metabolism and tumour growth. Biochemical Pharmacology, 1958. https://www.sciencedirect.com/science/article/abs/pii/S0006295258800266 View Source
- [2] Mekouar, K. et al. Styrylquinoline derivatives: a new class of potent HIV-1 integrase inhibitors that block HIV-1 replication in CEM cells. J. Med. Chem., 1998. https://www.semanticscholar.org/paper/Styrylquinoline-derivatives%3A-a-new-class-of-potent-Mekouar/... View Source
